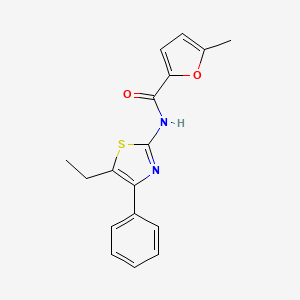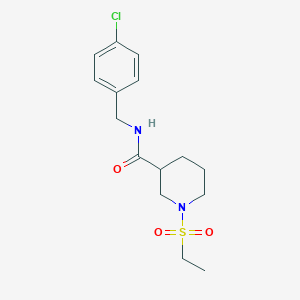![molecular formula C18H20FN3O4S B4736808 4-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4736808.png)
4-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide
Overview
Description
4-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide is a chemical compound that has attracted significant attention in the field of scientific research. This compound is commonly referred to as "compound X" and has been found to have a wide range of potential applications in various fields of study. In
Scientific Research Applications
4-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide has been found to have a wide range of potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that 4-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide has potent anti-cancer properties and can inhibit the growth of various types of cancer cells.
Mechanism of Action
The mechanism of action of 4-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide involves the inhibition of a specific enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide has been found to have other biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the effectiveness of chemotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against a wide range of cancer types, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 4-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide can cause liver damage and other adverse effects.
Future Directions
There are several future directions for research involving 4-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide. One possible direction is to explore the use of this compound in combination with other anti-cancer agents to enhance their effectiveness. Another possible direction is to investigate the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions. Finally, further research is needed to better understand the mechanism of action of 4-({2-[(4-fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide and to identify potential ways to reduce its toxicity.
properties
IUPAC Name |
4-[2-(4-fluoro-N-methylsulfonylanilino)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-3-16(18(24)21-14-8-4-12(5-9-14)17(20)23)22(27(2,25)26)15-10-6-13(19)7-11-15/h4-11,16H,3H2,1-2H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUJPEPWIYUWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)N)N(C2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(dimethylamino)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4736745.png)
![4-[(2-chloro-4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4736748.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4736752.png)


![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4736780.png)
![N-(4-chlorophenyl)-N'-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4736795.png)
![4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4736799.png)
![methyl (5-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4736816.png)
![4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4736820.png)
![N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4736822.png)

![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4736826.png)